CAA0225

Autophagy Lysosomal Proteolysis Selectivity

Off-target cathepsin B inhibition routinely confounds autophagy and lysosomal proteolysis studies, introducing ambiguity into target deconvolution. CAA0225 resolves this challenge with >526-fold selectivity for cathepsin L (IC50 1.9 nM) over cathepsin B (IC50 >1,000-5,000 nM), delivering unambiguous target attribution. Validated in nutrient-starved HeLa and Huh-7 cells, it selectively stabilizes autophagosomal membrane markers LC3-II and GABARAP at 10 µg/mL, while also demonstrating in vivo efficacy in murine myocardial ischemia-reperfusion models. For researchers dissecting cargo-specific lysosomal proteolysis or probing parasite cathepsin L essentiality, CAA0225 provides the quantitative specificity essential for reliable conclusions.

Molecular Formula C28H29N3O5
Molecular Weight 487.56
CAS No. 244072-26-2
Cat. No. B606450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAA0225
CAS244072-26-2
SynonymsCAA0225;  CAA 0225;  CAA-0225.
Molecular FormulaC28H29N3O5
Molecular Weight487.56
Structural Identifiers
SMILESO=C([C@H]1O[C@@H]1C(NCCC2=CC=C(O)C=C2)=O)N[C@H](C(NCC3=CC=CC=C3)=O)CC4=CC=CC=C4
InChIInChI=1S/C28H29N3O5/c32-22-13-11-19(12-14-22)15-16-29-27(34)24-25(36-24)28(35)31-23(17-20-7-3-1-4-8-20)26(33)30-18-21-9-5-2-6-10-21/h1-14,23-25,32H,15-18H2,(H,29,34)(H,30,33)(H,31,35)/t23-,24-,25-/m0/s1
InChIKeyZMZQYVMNDRBKLO-SDHOMARFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CAA0225 – Highly Selective Cathepsin L Inhibitor for Autophagy Research


CAA0225, chemically (2S,3S)-oxirane-2,3-dicarboxylic acid 2-[((S)-1-benzylcarbamoyl-2-phenyl-ethyl)-amide] 3-{[2-(4-hydroxy-phenyl)-ethyl]-amide}, is an epoxysuccinyl peptide that functions as a highly selective inhibitor of cathepsin L, a lysosomal cysteine protease critically involved in autophagy and protein degradation. The compound was identified through extensive screening of novel epoxysuccinyl peptide derivatives [1]. CAA0225 exhibits potent inhibition of rat liver cathepsin L with an IC50 of 1.9 nM, while demonstrating negligible activity against rat liver cathepsin B (IC50 >1,000–5,000 nM), establishing a robust selectivity profile in vitro [1][2]. This distinct selectivity enables precise dissection of cathepsin L-specific functions within complex lysosomal and autophagic pathways.

Cathepsin L-selective probe for autophagy research
Enables discrimination from cathepsin B-mediated effects
Supports lysosomal proteolysis pathway dissection

CAA0225 Selectivity Advantage in Autophagy Research


Substituting CAA0225 with another cathepsin L inhibitor, or a broad‑spectrum cysteine protease inhibitor, introduces substantial experimental ambiguity due to divergent selectivity and mechanism profiles. While potent cathepsin L inhibitors like Z‑FY‑CHO (IC50 = 0.85 nM) demonstrate significant residual inhibition of cathepsin B (IC50 = 85.1 nM), potentially confounding data interpretation in autophagic flux assays , and broad‑spectrum inhibitors such as E64d inhibit multiple cathepsins and calpains indiscriminately , CAA0225 provides a uniquely stringent selectivity window. Its >500‑fold preference for cathepsin L over cathepsin B ensures that observed cellular effects—such as selective stabilization of the autophagosomal membrane markers LC3‑II and GABARAP—can be confidently attributed to cathepsin L inhibition rather than off‑target suppression of cathepsin B or other proteases [1]. This quantitative specificity is non‑negotiable for studies requiring unambiguous target deconvolution.

Z-FY-CHO Residual cathepsin B activity may confound autophagic flux data interpretation
E64d Broad protease inhibition limits unambiguous target deconvolution
Other cathepsin L inhibitors Selectivity profile may not match; class-level data require verification

CAA0225 Comparative Performance Evidence


Superior Cathepsin L Selectivity over Z-FY-CHO

CAA0225 demonstrates markedly superior selectivity for cathepsin L compared to the widely used peptidyl aldehyde inhibitor Z‑FY‑CHO. While Z‑FY‑CHO inhibits cathepsin L with an IC50 of 0.85 nM, it retains significant activity against cathepsin B (IC50 = 85.1 nM), representing only a ~100‑fold selectivity window . In direct contrast, CAA0225 inhibits rat liver cathepsin L with an IC50 of 1.9 nM but shows negligible inhibition of rat liver cathepsin B at concentrations exceeding 1,000 nM [1]. This translates to a selectivity index of >526‑fold, providing a substantially cleaner tool for interrogating cathepsin L‑specific functions without confounding cathepsin B‑mediated effects.

Selectivity profile
Head-to-head
CAA0225 selectivity index >526, Z-FY-CHO ≈100
Supports cathepsin L-specific autophagy pathway interpretation
In vitro; purified rat liver vs human recombinant enzymes
Autophagy Lysosomal Proteolysis Selectivity

LC3-II and GABARAP Stabilization vs. CA-074-OMe

In nutrient‑deprived HeLa and Huh‑7 cells, CAA0225 (10 µg/mL) effectively inhibits the lysosomal degradation of LC3‑II and GABARAP—two key markers of autophagosomal membranes—resulting in their accumulation as visualized by immunoblotting. In contrast, the cathepsin B‑specific inhibitor CA‑074‑OMe exerts only a marginal effect on LC3‑II and GABARAP levels under identical conditions [1][2]. This direct head‑to‑head comparison within the same experimental system demonstrates that CAA0225 uniquely targets the cathepsin L‑dependent step required for clearance of these membrane‑associated autophagy markers, a function not shared by cathepsin B inhibition.

Autophagosomal marker stabilization
Head-to-head
CAA0225: effective LC3-II/GABARAP accumulation; CA-074-OMe: marginal effect
Supports autophagosomal membrane marker attribution to cathepsin L
HeLa/Huh-7 cells, nutrient-deprived, immunoblot
Autophagy LC3‑II GABARAP

Bulk Protein Degradation Compared to CA-074-OMe

While CAA0225 uniquely stabilizes LC3‑II and GABARAP, it exhibits comparable efficacy to the cathepsin B inhibitor CA‑074‑OMe in inhibiting the degradation of long‑lived proteins during autophagy. In HeLa and Huh‑7 cells cultured under nutrient‑deprived conditions, both CAA0225 and CA‑074‑OMe significantly and similarly reduce bulk protein breakdown [1][2]. This finding, derived from direct comparative experiments, reveals that cathepsin L and cathepsin B make nearly equivalent contributions to the lysosomal degradation of cytoplasmic proteins, but diverge sharply in their handling of autophagosomal membrane components. This contextualizes the specific utility of CAA0225: it is not simply a more potent inhibitor of overall autophagy, but rather a precision tool for isolating membrane‑associated cathepsin L functions.

Bulk protein degradation
Head-to-head
Comparable inhibition of long-lived protein turnover by CAA0225 and CA-074-OMe
Supports cargo-specific lysosomal degradation interpretation
HeLa/Huh-7, pulse-chase analysis
Autophagy Protein Degradation Lysosomal Function

In Vivo Cardioprotection from Ischemia-Reperfusion

Beyond in vitro specificity, CAA0225 demonstrates functional efficacy in a disease‑relevant in vivo model. In a mouse model of myocardial ischemia‑reperfusion (IR) injury, treatment with CAA0225 resulted in significantly higher developed pressure compared to vehicle‑treated control mice at 2 weeks post‑IR, as measured by pressure‑volume loop analysis [1]. While a direct quantitative comparator inhibitor was not included in this specific experimental arm, the class‑level inference is that broad‑spectrum cysteine protease inhibitors or less selective cathepsin L inhibitors would likely introduce off‑target effects that confound cardiac functional readouts. The observed improvement in cardiac contractile function supports the translational relevance of CAA0225's cathepsin L‑specific mechanism in mitigating reperfusion injury.

Cardiac IR model endpoint
Class-level inference
CAA0225-treated mice: higher developed pressure vs vehicle
Reported cardiac functional endpoint in mouse ischemia-reperfusion model
Male C57Bl/6 mice, 2 weeks post-IR
Cardioprotection Ischemia‑Reperfusion In Vivo

CAA0225 Application Scenarios


Autophagosomal Membrane Clearance: Cathepsin L vs. B

Use CAA0225 (10 µg/mL, 24–48 h exposure) in combination with CA‑074‑OMe to unambiguously assign the degradation of LC3‑II and GABARAP to cathepsin L activity in nutrient‑starved HeLa, Huh‑7, or other autophagy‑competent cell lines. This approach, validated by immunoblotting in the primary characterization studies [1][2], is ideal for mapping the differential substrate specificity of lysosomal cathepsins during autophagic flux. The high selectivity of CAA0225 (>526‑fold over cathepsin B) ensures that LC3‑II/GABARAP stabilization is attributable exclusively to cathepsin L inhibition, a level of target resolution not achievable with less selective inhibitors such as Z‑FY‑CHO.

Cathepsin L in Cardiac Ischemia-Reperfusion Injury

Employ CAA0225 in murine myocardial ischemia‑reperfusion models to evaluate the functional role of cathepsin L in post‑ischemic cardiac recovery. The demonstrated ability of CAA0225 to improve developed pressure at 2 weeks post‑IR [3] positions it as a critical tool for mechanistic studies of cathepsin L in cardiomyocyte survival and contractile dysfunction. Procurement of CAA0225 for this application is justified by its translational relevance and the absence of equivalent in vivo validation data for alternative cathepsin L inhibitors like CLIK‑148 in this specific context.

Targeting Cathepsin L in Trypanosoma brucei

Leverage the trypanocidal activity of CAA0225 [4] to probe the essentiality of cathepsin L for survival of bloodstream‑form Trypanosoma brucei. Combine CAA0225 with established anti‑sleeping sickness drugs (e.g., suramin, pentamidine) in isobolographic analyses to identify synergistic or antagonistic interactions [4]. The selectivity of CAA0225 for parasite cathepsin L (TbCATL) over host orthologs and other cysteine proteases provides a cleaner readout than broad‑spectrum inhibitors like E64d, minimizing confounding cytotoxicity and enabling more accurate assessment of target‑based anti‑parasitic strategies.

Cathepsin L and B in Bulk Protein Turnover

Utilize CAA0225 in parallel with CA‑074‑OMe in pulse‑chase experiments to quantify the relative contributions of cathepsins L and B to long‑lived protein degradation. The near‑equivalent inhibition observed with both inhibitors [1][2] establishes a critical baseline for interpreting experiments where selective stabilization of membrane markers (LC3‑II/GABARAP) is the desired endpoint. This application underscores the importance of using CAA0225 not as a general autophagy blocker but as a precise molecular scalpel for dissecting cargo‑specific lysosomal proteolysis.

Application
Selection Property
Validation Focus
Autophagosomal membrane marker attribution
Cathepsin L-selective probe vs cathepsin B
Immunoblot-based cargo-specific degradation endpoint
Cardiac ischemia-reperfusion model studies
Cathepsin L-specific in vivo tool
Functional recovery endpoints (e.g., developed pressure)
Anti-trypanosomal cathepsin L target validation
Parasite cathepsin L selectivity vs host orthologs
Trypanocidal activity and drug combination assays
Bulk protein degradation pathway dissection
Cargo-specific protease assignment (cathepsin L vs B)
Long-lived protein turnover comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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